ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate
CAS No.: 1311265-17-4
Cat. No.: VC0170573
Molecular Formula: C13H15BrO3
Molecular Weight: 299.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311265-17-4 |
|---|---|
| Molecular Formula | C13H15BrO3 |
| Molecular Weight | 299.164 |
| IUPAC Name | ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
| Standard InChI Key | LBOAXSVJAYVQEA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
Basic Information
Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate is precisely characterized by several key identifiers that enable its recognition within chemical databases and literature. The compound is registered under CAS number 1311265-17-4 and possesses the molecular formula C₁₃H₁₅BrO₃, giving it a molecular weight of 299.16 g/mol . This organic molecule belongs to the broader class of cyclopropane derivatives, specifically those containing both ester and aryl ether functionalities.
The structure incorporates three primary components: a cyclopropane ring bearing a carboxylic ester group, a methylene linker, and a 4-bromophenoxy moiety. These structural elements work in concert to create a molecule with distinct chemical behavior and reactivity patterns that make it valuable in research settings.
Nomenclature and Identifiers
The compound is known by several systematic names and identifiers that conform to different chemical naming conventions:
| Identifier Type | Value |
|---|---|
| IUPAC Name | ethyl 1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylate |
| CAS Number | 1311265-17-4 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| InChIKey | LBOAXSVJAYVQEA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br |
Additionally, the compound has several synonyms including "1-(4-Bromo-phenoxymethyl)-cyclopropanecarboxylic acid ethyl ester" and "Ethyl 1-((4-bromophenoxy)methyl)cyclopropane-1-carboxylate" .
Structural Features and Properties
Molecular Architecture
The three-dimensional structure of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate reveals several important architectural features that contribute to its chemical behavior. At its core is a three-membered cyclopropane ring, which introduces significant ring strain (approximately 27.5 kcal/mol) and consequent reactivity. This cyclopropane ring is substituted at one carbon with both an ethyl ester group and a methylene unit that connects to the 4-bromophenoxy moiety.
The presence of the cyclopropane ring creates a unique spatial arrangement within the molecule, influencing its conformational properties and reactivity patterns. The strained nature of the three-membered ring makes it susceptible to ring-opening reactions under appropriate conditions, a characteristic that can be exploited in synthetic applications.
Functional Groups and Reactive Centers
The molecule contains several functional groups that serve as potential reactive centers:
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Cyclopropane ring: Provides a source of ring strain and potential for ring-opening reactions
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Ethyl ester group: Offers possibilities for hydrolysis, transesterification, and other carbonyl transformations
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4-Bromophenoxy substituent: The bromine atom serves as a potential site for metal-catalyzed coupling reactions
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Ether linkage: Connects the cyclopropane and bromophenoxy portions, providing conformational flexibility
Synthesis Methodologies
General Synthetic Approach
The synthesis of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate typically follows a strategic approach that connects the cyclopropane and bromophenoxy components. The most common synthetic route involves the reaction of ethyl cyclopropanecarboxylate with 4-bromophenol under basic conditions. This reaction utilizes the nucleophilic nature of the phenoxide ion (generated from 4-bromophenol in basic conditions) to attack an appropriate electrophilic center derived from the cyclopropane component.
Reaction Conditions and Optimization
The reaction is typically conducted in the presence of a base such as potassium carbonate, which facilitates the deprotonation of 4-bromophenol to form the corresponding phenoxide ion. The reaction medium often consists of polar aprotic solvents like dimethylformamide (DMF), which enhance the nucleophilicity of the phenoxide and promote the desired substitution reaction.
The reaction generally requires heating under reflux conditions to overcome activation barriers and drive the reaction to completion. The specific temperature and duration of the reaction may vary depending on the exact substrates and reaction conditions employed, but typically involve temperatures in the range of 80-120°C for several hours.
Purification Methods
After the reaction is complete, the product is typically isolated through a series of purification steps. These may include:
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Extraction with organic solvents to separate the product from inorganic components
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Washing steps to remove impurities
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Column chromatography for final purification, often using silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase
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Recrystallization or distillation, depending on the physical properties of the final product
These purification techniques ensure the isolation of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate in high purity, suitable for subsequent applications in research and synthesis.
Chemical Reactivity and Transformations
Ester Group Reactions
The ethyl ester functionality in ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate can undergo various transformations typical of carboxylic acid esters:
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Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid
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Transesterification: Reaction with other alcohols can lead to the formation of different esters
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Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride
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Amidation: Reaction with amines can transform the ester into amides
These transformations provide access to a variety of derivatives with modified properties and reactivities.
Bromophenoxy Group Reactions
The bromine substituent on the phenoxy group represents a valuable handle for further functionalization, particularly through metal-catalyzed coupling reactions:
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Suzuki coupling: Reaction with boronic acids or esters in the presence of palladium catalysts
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Heck reaction: Coupling with alkenes under palladium catalysis
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Sonogashira coupling: Reaction with terminal alkynes
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Buchwald-Hartwig amination: Formation of C-N bonds through coupling with amines
These reactions expand the structural diversity accessible from ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate, enabling the synthesis of more complex molecular architectures.
Cyclopropane Ring Transformations
The cyclopropane ring in ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate can undergo ring-opening reactions due to its inherent strain:
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Acid-catalyzed ring opening to form γ-halocarboxylic acid derivatives
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Reductive ring opening using hydrogen and appropriate catalysts
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Radical-mediated transformations
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Thermal rearrangements under specific conditions
These transformations provide access to acyclic derivatives with extended carbon frameworks, further expanding the synthetic utility of the compound.
Applications in Research and Development
Role in Organic Synthesis
Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis due to its structural features and functional group array. The molecule can be strategically modified at multiple sites to generate diverse chemical libraries or to access specific target structures. Its utility in synthesis stems from:
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The presence of the bromine atom, which enables various coupling reactions
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The cyclopropane ring, which can be selectively opened or preserved
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The ester functionality, which allows for conversion to other carboxylic acid derivatives
These characteristics make the compound particularly useful in divergent synthesis strategies, where a common intermediate is transformed into multiple products through distinct reaction pathways.
Medicinal Chemistry Applications
In medicinal chemistry research, ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate offers several advantageous features:
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The cyclopropane ring provides conformational rigidity and unique three-dimensional geometry that can influence binding to biological targets
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The bromophenoxy group facilitates binding interactions through halogen bonding, π-stacking, and hydrophobic effects
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The ester group offers a convenient handle for modulating physicochemical properties such as solubility and lipophilicity
These structural elements can be exploited in the design of compounds with specific biological activities, potentially leading to new therapeutic agents for various disease states.
Structure-Activity Relationship Studies
The modular nature of ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate makes it valuable in structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as replacing the bromine with other substituents, altering the cyclopropane ring, or modifying the ester functionality—researchers can investigate how structural changes affect biological activity. This approach can lead to optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties.
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